{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
Overview
Description
{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-b]pyridazine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine typically involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly used reagents include hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.
Ether Formation: The ethylamine moiety is attached through an etherification reaction, typically using ethylene oxide or ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the triazolopyridazine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, ethylene oxide, and various bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine, each with potential unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives.
Mechanism of Action
The mechanism of action of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine: Similar core structure but lacks the phenyl and ethylamine substituents.
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the ethylamine moiety.
2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethanol: Similar structure but with an ethanol group instead of ethylamine.
Uniqueness
The uniqueness of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine lies in its specific combination of the triazolopyridazine core with phenyl and ethylamine substituents
Properties
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-8-9-19-12-7-6-11-15-16-13(18(11)17-12)10-4-2-1-3-5-10/h1-7H,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIDPVDWCQPMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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